molecular formula C8H14ClF2N B13460059 2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride CAS No. 2891598-05-1

2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride

Cat. No.: B13460059
CAS No.: 2891598-05-1
M. Wt: 197.65 g/mol
InChI Key: ODRRFSPFTAURAB-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azaspiro[35]nonane hydrochloride is a chemical compound with the molecular formula C8H14ClF2N It is a member of the azaspiro compounds, characterized by a spirocyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a difluorinated cyclohexane derivative with an amine to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of difluorinated ketones or alcohols.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride
  • 2-Azaspiro[3.5]nonane hydrochloride
  • 9,9-Difluoro-6-azaspiro[3.5]nonane hydrochloride

Uniqueness

2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure and the presence of difluorinated groups. This structural uniqueness imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2891598-05-1

Molecular Formula

C8H14ClF2N

Molecular Weight

197.65 g/mol

IUPAC Name

2,2-difluoro-6-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)4-7(5-8)2-1-3-11-6-7;/h11H,1-6H2;1H

InChI Key

ODRRFSPFTAURAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C2)(F)F)CNC1.Cl

Origin of Product

United States

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